Cas no 1552772-05-0 (2-methyl-2-(2-methylpentyl)aminopropane-1,3-diol)

2-Methyl-2-(2-methylpentyl)aminopropane-1,3-diol is a tertiary amino diol compound characterized by its branched alkyl chain and hydroxyl functional groups. This structure imparts solubility in both polar and nonpolar solvents, making it a versatile intermediate for synthetic applications. Its amine functionality allows for use as a catalyst or ligand in organic reactions, while the diol group enables participation in polymerization or crosslinking processes. The steric hindrance from the methyl groups enhances selectivity in certain transformations. This compound may find utility in specialty chemical synthesis, coatings, or adhesives, where its balanced reactivity and structural features are advantageous. Proper handling requires consideration of its basicity and potential hygroscopicity.
2-methyl-2-(2-methylpentyl)aminopropane-1,3-diol structure
1552772-05-0 structure
Product name:2-methyl-2-(2-methylpentyl)aminopropane-1,3-diol
CAS No:1552772-05-0
MF:C10H23NO2
MW:189.295123338699
CID:5190763
PubChem ID:75525331

2-methyl-2-(2-methylpentyl)aminopropane-1,3-diol Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediol, 2-methyl-2-[(2-methylpentyl)amino]-
    • 2-methyl-2-(2-methylpentyl)aminopropane-1,3-diol
    • Inchi: 1S/C10H23NO2/c1-4-5-9(2)6-11-10(3,7-12)8-13/h9,11-13H,4-8H2,1-3H3
    • InChI Key: VCHARUUOHGMZON-UHFFFAOYSA-N
    • SMILES: C(O)C(C)(NCC(C)CCC)CO

2-methyl-2-(2-methylpentyl)aminopropane-1,3-diol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-163558-0.1g
2-methyl-2-[(2-methylpentyl)amino]propane-1,3-diol
1552772-05-0
0.1g
$892.0 2023-02-17
Enamine
EN300-163558-5.0g
2-methyl-2-[(2-methylpentyl)amino]propane-1,3-diol
1552772-05-0
5.0g
$2940.0 2023-02-17
Enamine
EN300-163558-2500mg
2-methyl-2-[(2-methylpentyl)amino]propane-1,3-diol
1552772-05-0
2500mg
$1370.0 2023-09-22
Enamine
EN300-163558-5000mg
2-methyl-2-[(2-methylpentyl)amino]propane-1,3-diol
1552772-05-0
5000mg
$2028.0 2023-09-22
Enamine
EN300-163558-10000mg
2-methyl-2-[(2-methylpentyl)amino]propane-1,3-diol
1552772-05-0
10000mg
$3007.0 2023-09-22
Enamine
EN300-163558-500mg
2-methyl-2-[(2-methylpentyl)amino]propane-1,3-diol
1552772-05-0
500mg
$671.0 2023-09-22
Enamine
EN300-163558-0.25g
2-methyl-2-[(2-methylpentyl)amino]propane-1,3-diol
1552772-05-0
0.25g
$933.0 2023-02-17
Enamine
EN300-163558-0.5g
2-methyl-2-[(2-methylpentyl)amino]propane-1,3-diol
1552772-05-0
0.5g
$974.0 2023-02-17
Enamine
EN300-163558-1.0g
2-methyl-2-[(2-methylpentyl)amino]propane-1,3-diol
1552772-05-0
1g
$0.0 2023-06-07
Enamine
EN300-163558-2.5g
2-methyl-2-[(2-methylpentyl)amino]propane-1,3-diol
1552772-05-0
2.5g
$1988.0 2023-02-17

Additional information on 2-methyl-2-(2-methylpentyl)aminopropane-1,3-diol

Introduction to 2-methyl-2-(2-methylpentyl)aminopropane-1,3-diol (CAS No. 1552772-05-0)

2-methyl-2-(2-methylpentyl)aminopropane-1,3-diol, identified by its CAS number 1552772-05-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemical research. This compound, characterized by its unique molecular structure, exhibits a blend of functional groups that make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.

The molecular formula of 2-methyl-2-(2-methylpentyl)aminopropane-1,3-diol is C₁₁H₂₃NO₃, reflecting its complex architecture and the presence of multiple substituents. The compound features a tertiary amine group attached to a propane backbone, with two hydroxyl groups strategically positioned at the 1 and 3 positions. This configuration imparts unique solubility properties and reactivity patterns, making it an intriguing subject for synthetic chemists and biologists alike.

In recent years, the interest in 2-methyl-2-(2-methylpentyl)aminopropane-1,3-diol has been fueled by its potential role in drug discovery and development. The compound's structural features suggest that it may serve as a versatile intermediate in the synthesis of more complex molecules, including those with pharmacological activity. Researchers have been exploring its utility in the design of chiral auxiliaries and ligands for asymmetric synthesis, where its steric environment can influence reaction outcomes.

One of the most compelling aspects of CAS No. 1552772-05-0 is its potential application in the field of medicinal chemistry. The presence of both hydroxyl and amine functional groups allows for diverse chemical modifications, enabling the creation of derivatives with tailored biological properties. For instance, researchers have investigated its use as a precursor for non-peptide mimetics, which are increasingly important in the development of drugs targeting protein-protein interactions.

Recent studies have highlighted the compound's relevance in understanding enzyme mechanisms and substrate recognition. The bulky substituents on the nitrogen atom can mimic natural substrates or inhibitors, providing insights into how enzymes interact with their substrates at a molecular level. This has implications for both basic research and drug design, as understanding these interactions can lead to the development of more effective and selective therapeutic agents.

The synthesis of 2-methyl-2-(2-methylpentyl)aminopropane-1,3-diol presents unique challenges due to its complex stereochemistry. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as catalytic hydrogenation and asymmetric epoxidation have enabled chemists to construct this molecule with high precision and yield. These advancements are crucial for facilitating further research and commercial applications.

In addition to its pharmaceutical applications, CAS No. 1552772-05-0 has shown promise in materials science. Its ability to form stable complexes with metal ions makes it a potential candidate for use in coordination chemistry and catalysis. Such complexes could be employed in various industrial processes, including polymerization reactions and organic transformations that require precise control over reaction conditions.

The compound's solubility profile also makes it suitable for use in solvent systems where traditional polar solvents may not be effective. This property is particularly valuable in pharmaceutical formulations where achieving optimal solubility is critical for drug delivery and bioavailability. By incorporating 2-methyl-2-(2-methylpentyl)aminopropane-1,3-diol into these systems, researchers can enhance the performance of active pharmaceutical ingredients (APIs).

From a regulatory perspective, 1552772-05-0 does not fall under any restricted categories such as hazardous materials or controlled substances. This simplifies its handling and distribution, making it more accessible for academic and industrial research purposes. However, standard laboratory protocols should always be followed to ensure safe handling and storage.

The future prospects for CAS No. 1552772-05-0 are promising, with ongoing research uncovering new potential applications. As synthetic chemistry continues to evolve, so too will our ability to harness this compound's full potential. Whether it is through innovative drug design or advanced material science applications, strong>2-methyl-2-(methylpentyl)aminopropane-1,3-diol is poised to play a significant role in scientific discovery.

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